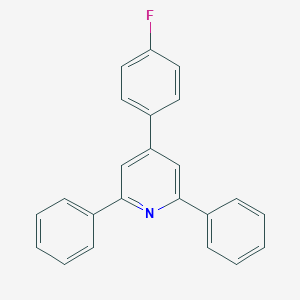

4-(4-Fluorophenyl)-2,6-diphenylpyridine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(4-fluorophenyl)-2,6-diphenylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16FN/c24-21-13-11-17(12-14-21)20-15-22(18-7-3-1-4-8-18)25-23(16-20)19-9-5-2-6-10-19/h1-16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHONNHZXRBFQTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80348053 |

Source

|

| Record name | 4-(4-Fluorophenyl)-2,6-diphenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1498-83-5 |

Source

|

| Record name | 4-(4-Fluorophenyl)-2,6-diphenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Fluorophenyl)-2,6-diphenylpyridine: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and potential therapeutic applications of the pyridine derivative, 4-(4-Fluorophenyl)-2,6-diphenylpyridine. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis and drug discovery.

Introduction

Substituted pyridines are a significant class of heterocyclic compounds that are of considerable interest in medicinal chemistry due to their diverse pharmacological activities. The 2,4,6-triarylpyridine scaffold, in particular, has been identified as a promising pharmacophore for the development of novel therapeutic agents, with a notable emphasis on anticancer applications. This guide focuses specifically on this compound, a member of this class, detailing its synthesis, physicochemical properties, and exploring its potential biological activities based on evidence from structurally related compounds.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Kröhnke pyridine synthesis. This reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate. This method is highly versatile for producing highly functionalized pyridines.

A plausible synthetic route involves a one-pot, three-component reaction of acetophenone, 4-fluorobenzaldehyde, and ammonium acetate. This approach is advantageous due to its operational simplicity and good yields.

Experimental Protocol: Kröhnke Pyridine Synthesis

This protocol is based on established methods for the synthesis of 2,4,6-triarylpyridines.

Materials:

-

Acetophenone

-

4-Fluorobenzaldehyde

-

Ammonium acetate

-

Glacial acetic acid (or another suitable catalyst and solvent system)

Procedure:

-

A mixture of acetophenone (2 equivalents), 4-fluorobenzaldehyde (1 equivalent), and ammonium acetate (excess) is prepared.

-

The mixture is heated, typically under solvent-free conditions or in a high-boiling solvent such as glacial acetic acid, at a temperature ranging from 100 to 150 °C.

-

The reaction is monitored for completion, which can take several hours.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solid product is then isolated by filtration.

-

The crude product is washed with a suitable solvent, such as cold ethanol or water, to remove any unreacted starting materials and byproducts.

-

Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure this compound.

// Reactants acetophenone [label="Acetophenone", fillcolor="#F1F3F4", fontcolor="#202124"]; fluorobenzaldehyde [label="4-Fluorobenzaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; ammonium_acetate [label="Ammonium Acetate\n(Nitrogen Source)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Reaction Conditions reaction_conditions [label="Heat\n(e.g., 100-150 °C)\nCatalyst (e.g., Acetic Acid)", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"];

// Intermediate (conceptual) intermediate [label="1,5-Dicarbonyl Intermediate\n(in situ)", shape=box, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"];

// Product product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges acetophenone -> intermediate [label="2 eq."]; fluorobenzaldehyde -> intermediate [label="1 eq."]; ammonium_acetate -> intermediate; intermediate -> reaction_conditions [arrowhead=none]; reaction_conditions -> product; } caption: "Kröhnke Synthesis of this compound"

Physicochemical and Spectral Properties

The following table summarizes the known quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₁₆FN | N/A |

| Molecular Weight | 325.38 g/mol | N/A |

| Melting Point | 141-142 °C | N/A |

| Appearance | Colorless solid | N/A |

| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₂₃H₁₇FN [M+H]⁺: 326.1340 | N/A |

| Found: 326.1337 | N/A | |

| ¹H NMR (500 MHz, CDCl₃) | δ 8.22 (d, J = 8.0 Hz, 4H), 7.84 (s, 2H), 7.74-7.70 (m, 2H), 7.56-7.49 (m, 6H), 7.25-7.20 (m, 2H) | N/A |

| ¹³C NMR (125 MHz, CDCl₃) | δ 164.2 (d, J = 250.0 Hz), 157.7, 149.8, 139.5, 135.0 (d, J = 3.8 Hz), 129.2, 129.1 (d, J = 8.8 Hz), 128.8, 127.2, 116.9, 115.8 (d, J = 21.3 Hz) | N/A |

Potential Biological Activity and Applications in Drug Development

While specific biological data for this compound is limited in publicly available literature, the broader class of 2,4,6-triarylpyridines has demonstrated significant potential as anticancer agents. The primary mechanism of action for many of these compounds is the inhibition of topoisomerase I and II, enzymes that are crucial for DNA replication and transcription.

Topoisomerase Inhibition:

Topoisomerases are enzymes that regulate the topology of DNA.[1] Topoisomerase I creates single-strand breaks to relieve torsional stress, while topoisomerase II creates double-strand breaks.[1] Many anticancer drugs function by stabilizing the covalent complex between topoisomerases and DNA, which leads to the accumulation of DNA strand breaks and ultimately triggers apoptosis (programmed cell death) in cancer cells.[1][2]

Structurally similar 2,4,6-triarylpyridines have been shown to be potent inhibitors of both topoisomerase I and II. The presence of a halogen, such as the fluorine atom in the target molecule, can influence the biological activity. Therefore, it is highly probable that this compound also exhibits anticancer properties through a similar mechanism.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

To evaluate the potential anticancer activity of this compound, a standard cytotoxicity assay such as the MTT assay can be employed.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

After the incubation period, add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Potential Signaling Pathway

Based on the established mechanism of action for related 2,4,6-triarylpyridines, the most likely signaling pathway affected by this compound is the topoisomerase-mediated DNA damage and subsequent apoptotic pathway.

// Nodes compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; topo_complex [label="Topoisomerase-DNA Complex", fillcolor="#FBBC05", fontcolor="#202124"]; stabilization [label="Stabilization of the\nCleavable Complex", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; dna_damage [label="DNA Strand Breaks", fillcolor="#FBBC05", fontcolor="#202124"]; damage_response [label="DNA Damage Response\n(e.g., ATM/ATR activation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; p53 [label="p53 Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; apoptosis [label="Apoptosis", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges compound -> stabilization; topo_complex -> stabilization [arrowhead=none]; stabilization -> dna_damage; dna_damage -> damage_response; damage_response -> p53; p53 -> apoptosis; } caption: "Topoisomerase Inhibition Pathway"

Conclusion

This compound is a readily synthesizable 2,4,6-triarylpyridine with physicochemical properties that make it a compound of interest for further investigation. Based on the established biological activities of its structural analogs, it holds significant promise as a potential anticancer agent, likely acting through the inhibition of topoisomerases I and II. Further research, including in vitro cytotoxicity screening and mechanistic studies, is warranted to fully elucidate its therapeutic potential and advance its development as a novel drug candidate.

References

An In-depth Technical Guide to 4-(4-Fluorophenyl)-2,6-diphenylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, history, and known applications of 4-(4-Fluorophenyl)-2,6-diphenylpyridine. While specific biological activity data for this compound is limited in publicly accessible literature, this guide furnishes detailed synthetic protocols based on established methodologies for analogous compounds. It also includes spectroscopic data for its pyrylium salt precursor and outlines the general historical context of its chemical class. This document aims to serve as a foundational resource for researchers interested in the potential applications of this and related triarylpyridines in medicinal chemistry and materials science.

Introduction and Historical Context

This compound belongs to the class of 2,4,6-triarylpyridines, which are of significant interest in medicinal chemistry and materials science due to their unique photophysical properties and potential as scaffolds for drug design. The primary synthetic route to this class of compounds is the Kröhnke pyridine synthesis, a method developed by Fritz Kröhnke that has been a cornerstone of pyridine chemistry for over six decades[1]. The Kröhnke synthesis and its variations offer a versatile and efficient means to construct highly functionalized pyridine rings[2][3].

While the specific discovery of this compound is not well-documented in the literature, its synthesis falls within the broader historical development of Kröhnke pyridines. The introduction of a fluorine atom at the 4-position of the phenyl group is a common strategy in medicinal chemistry to modulate the electronic and metabolic properties of a molecule, often leading to enhanced biological activity or improved pharmacokinetic profiles. Pyridine derivatives, in general, are known to exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial properties[4].

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through a multi-step process involving the formation of a pyrylium salt intermediate, followed by its conversion to the corresponding pyridine.

Synthesis of 4-(4-fluorophenyl)-2,6-diphenylpyrylium tetrafluoroborate

A common precursor for the target molecule is its corresponding pyrylium salt.

Experimental Protocol:

A detailed experimental protocol for the synthesis of the analogous 4-(4-chlorophenyl)-2,6-diphenylpyrylium tetrafluoroborate is available and can be adapted[1]. The synthesis of 2,4,6-triphenylpyrylium tetrafluoroborate from benzalacetophenone and acetophenone provides a general framework for this reaction[5].

-

Reactants: 4-Fluorobenzaldehyde, Acetophenone, and a Lewis acid catalyst (e.g., Boron trifluoride etherate).

-

Procedure:

-

A mixture of 4-fluorobenzaldehyde and two equivalents of acetophenone is prepared.

-

A catalytic amount of a Lewis acid, such as boron trifluoride etherate, is added.

-

The reaction mixture is heated, typically under reflux, to drive the condensation and cyclization.

-

Upon cooling, the pyrylium salt precipitates and can be isolated by filtration.

-

The crude product is then washed with a suitable solvent (e.g., ether) and can be further purified by recrystallization.

-

A plausible reaction workflow for the synthesis of the pyrylium salt is depicted below.

Figure 1: General workflow for the synthesis of 4-(4-fluorophenyl)-2,6-diphenylpyrylium tetrafluoroborate.

Conversion of Pyrylium Salt to this compound

The pyrylium salt can be converted to the corresponding pyridine by reaction with a nitrogen source, typically ammonium acetate.

Experimental Protocol:

This procedure is based on established methods for the conversion of pyrylium salts to pyridines[6].

-

Reactants: 4-(4-fluorophenyl)-2,6-diphenylpyrylium tetrafluoroborate, Ammonium acetate.

-

Solvent: Typically a polar solvent like ethanol or acetic acid.

-

Procedure:

-

The pyrylium salt is dissolved or suspended in the chosen solvent.

-

An excess of ammonium acetate is added to the mixture.

-

The reaction is stirred, often with heating, to facilitate the ring transformation.

-

The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, the product is isolated by extraction and purified by column chromatography or recrystallization.

-

The conversion of the pyrylium salt to the pyridine is illustrated in the following diagram.

Figure 2: Conversion of the pyrylium salt to this compound.

Quantitative Data

Table 1: Physicochemical and Spectroscopic Data for 4-(4-fluorophenyl)-2,6-diphenylpyrylium tetrafluoroborate [1]

| Property | Value |

| Yield | 64% |

| Melting Point | 208 - 210 °C |

| IR (neat, cm⁻¹) | 3062, 2972, 1624, 1493, 1269, 1166, 1120, 1036, 830, 777 |

| ¹H NMR (500 MHz, DMSO-d₆) | A complex multiplet region is expected for the aromatic protons. |

Potential Applications and Biological Activity

Although specific biological studies on this compound are yet to be published, the broader class of fluoro-substituted pyridine and dihydropyridine derivatives has shown promise in various therapeutic areas.

Notably, some symmetric 1,4-dihydropyridines bearing a 3-fluorophenyl or 4-bromophenyl group have demonstrated cytotoxicity against HeLa and MCF-7 cancer cell lines[7][8]. For instance, diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate reduced HeLa and MCF-7 cell viability with IC₅₀ values of 4.1 µM and 11.9 µM, respectively[7][8]. These findings suggest that the this compound scaffold may also possess anticancer properties and warrants further investigation.

The pyridine nucleus is a common feature in many FDA-approved drugs and is known to interact with various biological targets[4][9]. The electron-withdrawing nature of the fluorine atom can influence the electronic properties of the pyridine ring, potentially enhancing its ability to participate in key biological interactions.

Furthermore, 2,6-diphenylpyridine derivatives are known to exhibit interesting photophysical properties, with potential applications as fluorescent probes[10]. The introduction of different substituents can modulate their absorption and emission spectra, making them suitable for sensing applications[10].

Future Directions

The lack of extensive research on this compound presents an opportunity for further exploration. Future studies should focus on:

-

Optimized Synthesis: Development of a high-yield, one-pot synthesis protocol.

-

Biological Evaluation: Screening for anticancer, antimicrobial, and other biological activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogs to understand the impact of substituents on activity.

-

Materials Science Applications: Investigation of its photophysical properties for potential use as a fluorescent probe or in organic electronics.

Conclusion

This compound is a synthetically accessible compound with potential for applications in medicinal chemistry and materials science. This technical guide provides a summary of the available information and outlines detailed synthetic approaches based on well-established chemical principles. While further research is needed to fully elucidate its properties and potential applications, this document serves as a valuable starting point for researchers interested in this promising scaffold.

References

- 1. rsc.org [rsc.org]

- 2. 4-(4-Fluorophenyl)pyridine | C11H8FN | CID 15544371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijsat.org [ijsat.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 10. researchgate.net [researchgate.net]

Basic photophysical properties of substituted pyridine compounds

An In-depth Technical Guide to the Basic Photophysical Properties of Substituted Pyridine Compounds

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental photophysical properties of substituted pyridine compounds. Pyridine, a core heterocyclic scaffold, is integral to numerous applications, including pharmaceuticals, materials science, and chemical sensing. The strategic functionalization of the pyridine ring allows for the precise tuning of its electronic and optical properties, making it a versatile building block for novel fluorescent probes, organic light-emitting diodes (OLEDs), and photosensitizers.

This document details the core photophysical principles, summarizes key quantitative data from recent literature, outlines standard experimental protocols for property characterization, and illustrates the structure-property relationships that govern the behavior of these important molecules.

Fundamental Photophysical Processes

The interaction of light with substituted pyridine molecules is governed by a series of well-defined photophysical processes. These processes dictate the compound's absorption and emission characteristics. The core events are absorption, internal conversion, vibrational relaxation, and fluorescence.

-

Absorption (Excitation): The process begins when a molecule absorbs a photon of light, promoting an electron from a lower energy molecular orbital (typically the highest occupied molecular orbital, HOMO) to a higher energy one (typically the lowest unoccupied molecular orbital, LUMO). In pyridine derivatives, the most relevant electronic transitions are the π-π* (involving the aromatic system) and n-π* (involving the lone pair of electrons on the nitrogen atom) transitions.[1][2] The efficiency of this process is quantified by the molar absorption coefficient (ε).

-

Fluorescence (Emission): After excitation and rapid non-radiative relaxation to the lowest vibrational level of the first excited singlet state (S₁), the molecule can return to the ground state (S₀) by emitting a photon. This radiative decay is known as fluorescence. The emitted photon is typically of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.

-

Quantum Yield (ΦF): The fluorescence quantum yield is a critical measure of a molecule's emission efficiency. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is desirable for applications like bio-imaging and OLEDs.[3]

-

Fluorescence Lifetime (τF): The lifetime represents the average time a molecule spends in the excited state before returning to the ground state. It is an intrinsic property that can be influenced by the molecular structure and its environment.

The following Jablonski diagram illustrates these key electronic transitions.

Data on Substituted Pyridine Compounds

The photophysical properties of pyridine derivatives are highly dependent on the nature and position of substituents on the ring. Electron-donating groups (EDG) and electron-withdrawing groups (EWG) significantly modulate the HOMO and LUMO energy levels, thereby influencing absorption and emission wavelengths, as well as quantum efficiencies.

Table 1: Photophysical Properties of Selected Substituted Pyridine Derivatives

| Compound Class | Specific Compound/Substituent | Solvent | λabs (nm) | ε (M-1cm-1) | λem (nm) | ΦF | Reference |

| Pyridine-Carbazole Acrylonitrile | 2-(2'-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile | Solution | 380 | >20,000 | Solid-State Only | N/A | [4] |

| 2-(3'-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile | Solution | 378 | >20,000 | Solid-State Only | N/A | [4] | |

| 2-(4'-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile | Solution | 396 | >20,000 | Solid-State Only | N/A | [4] | |

| Cyanopyridine Derivatives | PC1 (Chloro-substituted) | Solution | 265-309, 323-379 | N/A | 391 | N/A | [1][2] |

| PC2 (Thiophene-substituted) | Solution | 265-309, 323-379 | N/A | 385 | N/A | [1][2] | |

| PC3 | Solution | 265-309, 323-379 | N/A | 487 | Feeble | [1][2] | |

| Imidazo[1,2-a]pyridines | Phenyl substituted | CH2Cl2 | N/A | N/A | Blue Region | 0.22 - 0.61 | [3] |

| Pyridyl Triazoles | Gluco-PT | N/A | ~320 | N/A | ~380 | N/A | [5] |

| Calix-PT4 | N/A | ~320 | N/A | Broader, Red-shifted | ~Half of Gluco-PT | [5] | |

| Terpyridines | 6-amino-terpyridine | Dichloromethane | N/A | N/A | 384 | 0.70 | [6] |

Note: "N/A" indicates data not available in the cited source. Some compounds only exhibit strong emission in the solid state due to aggregation-induced emission (AIE) phenomena.[4][7]

Experimental Protocols

Accurate characterization of photophysical properties requires standardized experimental procedures. The following sections detail the methodologies for key measurements.

UV-Visible Absorption Spectroscopy

This technique measures the amount of light absorbed by a sample at different wavelengths.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.

-

Sample Preparation: Compounds are dissolved in a spectroscopic-grade solvent (e.g., ethanol, dichloromethane, cyclohexane) to a known concentration (typically 10-5 to 10-6 M) in a 1 cm path length quartz cuvette.[8][9]

-

Procedure:

-

A baseline is recorded using a cuvette filled with the pure solvent.

-

The absorbance spectrum of the sample solution is recorded over a relevant wavelength range (e.g., 200-800 nm).

-

The wavelength of maximum absorbance (λabs) is identified.

-

The molar absorption coefficient (ε) is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length.

-

Fluorescence Spectroscopy

This technique measures the emission spectrum of a fluorescent compound.

-

Instrumentation: A spectrofluorometer, which consists of an excitation source (e.g., Xenon lamp), an excitation monochromator, a sample holder, an emission monochromator, and a detector.

-

Procedure:

-

The sample is prepared as for UV-Vis absorption, ensuring the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.

-

The sample is excited at or near its λabs.

-

The emission spectrum is recorded by scanning the emission monochromator. The resulting spectrum provides the wavelength of maximum emission (λem).

-

Fluorescence Quantum Yield (ΦF) Determination

The relative method is most commonly used, comparing the sample to a well-characterized fluorescence standard.

-

Standard Selection: A standard with a known quantum yield and emission in a similar spectral region is chosen. Common standards include quinine sulfate (ΦF = 0.54 in 0.5 M H₂SO₄) and 9,10-diphenylanthracene (ΦF = 0.95 in cyclohexane).[10]

-

Procedure:

-

Measure the UV-Vis absorption spectra and record the absorbance values at the excitation wavelength for both the sample and the standard.

-

Measure the fluorescence emission spectra for both the sample and the standard under identical instrument settings (excitation wavelength, slit widths).

-

Integrate the area under the emission curves for both the sample and the standard.

-

Calculate the quantum yield of the sample (Φs) using the following equation:

Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)

Where: s denotes the sample and r denotes the reference standard, Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

The general workflow for photophysical characterization is outlined below.

Structure-Property Relationships

The tunability of pyridine's photophysical properties stems from the electronic effects of its substituents and its sensitivity to the local environment.

-

Intramolecular Charge Transfer (ICT): A common strategy for designing fluorescent pyridines involves creating a donor-acceptor (D-A) system. The pyridine ring itself is electron-deficient and can act as an acceptor. When an electron-donating group (e.g., amino, methoxy) is attached, photoexcitation can lead to an intramolecular charge transfer (ICT) from the donor to the pyridine acceptor.[5] This ICT state is highly sensitive to solvent polarity and often results in a large Stokes shift and red-shifted emission.[1] Conversely, attaching a strong electron-withdrawing group (e.g., cyano, nitro) enhances the acceptor character of the pyridine ring.[4]

-

Solvatochromism: This refers to the change in absorption or emission color with a change in solvent polarity. For compounds with a significant ICT character, the excited state is typically more polar than the ground state. Polar solvents stabilize this excited state more effectively, lowering its energy and causing a bathochromic (red) shift in the emission spectrum.[11]

-

Aggregation-Induced Emission (AIE): Some pyridine-based luminogens are weakly fluorescent in dilute solutions but become highly emissive in the aggregated or solid state.[7] This AIE effect is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative (fluorescence) channel.

The following diagram illustrates the influence of substituent electronic effects.

References

- 1. researcher.manipal.edu [researcher.manipal.edu]

- 2. researchgate.net [researchgate.net]

- 3. ijrpr.com [ijrpr.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Synthesis and photophysical properties of some 6,6″-functionalized terpyridine derivatives | Semantic Scholar [semanticscholar.org]

- 7. Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 11. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Analysis of 4-(4-Fluorophenyl)-2,6-diphenylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Fluorophenyl)-2,6-diphenylpyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its structural framework, featuring a central pyridine ring with phenyl and fluorophenyl substituents, imparts unique photophysical and pharmacological properties. This technical guide provides a comprehensive overview of the spectroscopic and structural characterization of this compound, presenting key data in a structured format and outlining typical experimental protocols.

Molecular Structure

The molecular structure of this compound consists of a central pyridine ring. A 4-fluorophenyl group is attached at the 4-position of the pyridine ring, and two phenyl groups are attached at the 2- and 6-positions.

A crystal structure of this compound has been reported, providing precise information on bond lengths, bond angles, and the overall three-dimensional conformation of the molecule.[1]

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound and closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of molecules. While specific, complete NMR data for this compound is not available in the provided search results, data for the closely related compound, 4-(3-methoxyphenyl)-2,6-diphenylpyridine, offers valuable insights into the expected chemical shifts.[1]

Table 1: 1H and 13C NMR Data for 4-(3-methoxyphenyl)-2,6-diphenylpyridine in CDCl3 [1]

| 1H NMR (600 MHz, CDCl3) | δ (ppm) | Multiplicity | J (Hz) | Assignment |

| Aromatic Protons | 8.20 | d | 7.8 | 4H |

| 7.87 | s | 2H | ||

| 7.53–7.50 | m | 4H | ||

| 7.46–7.42 | m | 3H | ||

| 7.33–7.32 | m | 1H | ||

| 7.26–7.24 | m | 1H | ||

| 7.02–7.00 | m | 1H | ||

| Methoxy Protons | 3.89 | s | 3H | |

| 13C NMR (125 MHz, CDCl3) | δ (ppm) | Assignment | ||

| Aromatic Carbons | 160.2 | |||

| 157.5 | ||||

| 150.2 | ||||

| 140.6 | ||||

| 139.5 | ||||

| 130.2 | ||||

| 129.1 | ||||

| 128.8 | ||||

| 127.2 | ||||

| 119.7 | ||||

| 117.3 | ||||

| 114.3 | ||||

| 113.1 | ||||

| Methoxy Carbon | 55.5 |

Note: For this compound, one would expect to see characteristic splitting patterns in both the 1H and 13C NMR spectra due to fluorine-proton and fluorine-carbon coupling.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for C-H, C=C, and C=N stretching and bending vibrations of the aromatic rings, as well as a distinct C-F stretching vibration.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm-1) |

| Aromatic C-H Stretch | 3100-3000 |

| Aromatic C=C Stretch | 1600-1450 |

| Pyridine C=N Stretch | ~1580 |

| C-F Stretch | 1250-1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. Substituted pyridines typically exhibit absorption bands in the UV region. The UV-Vis spectrum of this compound would likely show absorption maxima corresponding to π-π* transitions within the aromatic system. The specific wavelengths and molar absorptivities would be influenced by the solvent polarity.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound (C23H16FN), the expected exact mass can be calculated. The mass spectrum would show a prominent molecular ion peak (M+) and various fragment ions corresponding to the loss of substituents.

Table 3: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C23H16FN |

| Exact Mass | ~341.1267 g/mol |

| Molecular Ion Peak (M+) | m/z ≈ 341 |

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality spectroscopic data. The following are generalized procedures that can be adapted for the analysis of this compound.

Synthesis

A common method for the synthesis of 2,4,6-trisubstituted pyridines is the Kröhnke pyridine synthesis or variations thereof. For example, the synthesis of a similar compound, 4-(4-chlorophenyl)-2,6-diphenylpyridine, involved the reaction of 4-chlorobenzaldehyde and acetophenone with boron trifluoride etherate as a catalyst under microwave irradiation.[2][3]

Caption: General workflow for the synthesis of 4-aryl-2,6-diphenylpyridines.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

-

Instrumentation: Acquire 1H and 13C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: For 1H NMR, acquire at least 16 scans. For 13C NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a thin pellet. For ATR, place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm-1.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, cyclohexane) of a known concentration (typically in the micromolar range).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorbance spectrum over a range of approximately 200-800 nm. Use a cuvette containing the pure solvent as a reference.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., ESI-TOF, GC-MS).

-

Data Acquisition: Introduce the sample into the ion source. For ESI, the sample is infused directly. For GC-MS, the sample is injected into the gas chromatograph for separation before entering the mass spectrometer. Acquire the mass spectrum in positive ion mode.

Logical Relationship of Analytical Techniques

The characterization of this compound follows a logical progression of analytical techniques to confirm its identity, purity, and structure.

Caption: Workflow for the analytical characterization of a synthesized compound.

Conclusion

The spectroscopic and structural analysis of this compound relies on a combination of powerful analytical techniques. By systematically applying NMR, IR, UV-Vis, and mass spectrometry, researchers can unambiguously confirm the identity and purity of the compound. This detailed characterization is a prerequisite for its further investigation and application in drug development and materials science. The data from related compounds provides a strong basis for interpreting the spectra of the title compound. Future work should focus on obtaining and publishing a complete set of experimental data for this compound to further support research in this area.

References

A Comprehensive Technical Guide to the Theoretical Calculation of 4-(4-Fluorophenyl)-2,6-diphenylpyridine Structure

This technical guide provides a detailed framework for the theoretical investigation of the molecular structure of 4-(4-Fluorophenyl)-2,6-diphenylpyridine. The content is tailored for researchers, scientists, and professionals in the field of drug development and computational chemistry. This document outlines the standard computational methodologies, presents expected quantitative data in a structured format, and visualizes key workflows and molecular features.

Introduction

Substituted pyridines are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science.[1] Understanding the three-dimensional structure and electronic properties of these molecules is crucial for predicting their activity and designing novel derivatives. Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for elucidating molecular geometries and electronic structures with high accuracy.[2] This guide focuses on the application of these methods to this compound.

Theoretical Calculation Methodology

The primary computational approach for determining the structure of this compound is geometry optimization using Density Functional Theory (DFT). A widely used and reliable method for such systems is the B3LYP functional combined with the 6-31G(d,p) basis set.[3][4]

Computational Workflow

The theoretical investigation follows a systematic workflow, beginning with the initial molecular structure input and culminating in the analysis of the optimized geometry and electronic properties.

Detailed Experimental Protocol

-

Initial Structure Generation : The initial 3D coordinates of this compound can be generated using molecular building software (e.g., Avogadro, ChemDraw).

-

Geometry Optimization : The initial structure is then optimized using a quantum chemistry software package like Gaussian. The optimization is performed using the B3LYP functional and the 6-31G(d,p) basis set.[3] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Frequency Calculation : Following optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-31G(d,p)) to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.

-

Data Extraction and Analysis : From the output of the calculations, key data points are extracted. These include the final optimized Cartesian coordinates, bond lengths, bond angles, dihedral angles, and electronic properties such as Mulliken charges and frontier molecular orbital energies (HOMO and LUMO).

Predicted Structural and Electronic Properties

The geometry optimization of this compound is expected to yield a non-planar structure due to steric hindrance between the phenyl rings and the central pyridine ring. The phenyl rings are anticipated to be twisted out of the plane of the pyridine ring.

Key Structural Features

The key structural parameters that define the conformation of this compound are the dihedral angles between the aromatic rings.

Tabulated Quantitative Data

The following tables summarize the expected quantitative data from a B3LYP/6-31G(d,p) calculation. The values for bond lengths and angles are typical for similar aromatic systems. The dihedral angles are based on crystal structure data of analogous compounds, such as 4-(4-chlorophenyl)-2,6-diphenylpyridine and 4-(4-bromophenyl)-2,6-diphenylpyridine.[5][6][7]

Table 1: Selected Optimized Bond Lengths

| Bond | Expected Length (Å) |

| C-N (pyridine) | ~1.34 |

| C-C (pyridine) | ~1.39 |

| C-C (phenyl) | ~1.40 |

| C-F | ~1.36 |

| C-C (inter-ring) | ~1.49 |

Table 2: Selected Optimized Bond Angles

| Angle | Expected Value (°) |

| C-N-C (pyridine) | ~117 |

| N-C-C (pyridine) | ~123 |

| C-C-C (pyridine) | ~118 |

| C-C-C (phenyl) | ~120 |

Table 3: Key Dihedral Angles

| Dihedral Angle (Rings) | Expected Value (°) |

| Phenyl (at C2) - Pyridine | 20 - 30 |

| Phenyl (at C6) - Pyridine | 20 - 30 |

| 4-Fluorophenyl (at C4) - Pyridine | 30 - 40 |

Table 4: Calculated Electronic Properties

| Property | Expected Value |

| HOMO Energy | -5.0 to -7.0 eV |

| LUMO Energy | -1.0 to -3.0 eV |

| HOMO-LUMO Gap | 3.0 to 5.0 eV |

| Dipole Moment | 1.0 to 3.0 Debye |

Conclusion

This technical guide provides a comprehensive overview of the theoretical methods used to study the structure of this compound. By employing DFT calculations with the B3LYP functional and the 6-31G(d,p) basis set, researchers can obtain reliable data on the molecule's geometry and electronic properties. The structured tables and workflow diagrams presented herein serve as a practical resource for conducting and interpreting such computational studies, which are vital for applications in drug design and materials science.

References

- 1. ijres.org [ijres.org]

- 2. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 4-(4-Chlorophenyl)-2,6-diphenylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Aggregation-Induced Emission in Pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive luminogens in dilute solutions become highly fluorescent in an aggregated state.[1][2] This is in stark contrast to the aggregation-caused quenching (ACQ) effect commonly observed in traditional fluorescent dyes.[1][3] Pyridine, a nitrogen-containing heterocyclic compound, is a fundamental scaffold in many bioactive molecules and medicines.[3][4] The incorporation of pyridine moieties into AIE-active molecules, creating pyridine-based AIE luminogens (AIEgens), has garnered significant attention for its potential in various biomedical applications, including bioimaging, biosensing, and drug delivery.[3][5][6]

This technical guide provides a comprehensive overview of the core principles of AIE in pyridine derivatives, their synthesis and photophysical properties, and their applications in biomedical research and drug development.

Core Principles and Mechanisms

The AIE phenomenon in pyridine derivatives is primarily attributed to the restriction of intramolecular motion (RIM) in the aggregated state.[7] In dilute solutions, the excited state energy of these molecules is often dissipated through non-radiative pathways, such as intramolecular rotations and vibrations of the pyridine ring and its substituents.[7] However, upon aggregation in poor solvents or in the solid state, these intramolecular motions are physically constrained, which blocks the non-radiative decay channels and opens up the radiative pathway, leading to enhanced fluorescence emission.

Several key mechanisms contribute to the AIE effect in pyridine derivatives:

-

Protonation and Counter-ion Effects: The protonation of the pyridine nitrogen with a strong acid can induce AIE. The resulting pyridinium cation can engage in key non-covalent π+–π interactions with aromatic systems, leading to high solid-state luminescence through an intermolecular charge transfer (ICT) mechanism. The nature of the counter-ion also plays a crucial role in the AIE efficiency, with ions like perchlorate effectively stabilizing the intermolecular interactions.

-

Acceptor-Donor-Acceptor (A-D-A) Systems: Many pyridine-based AIEgens are designed with an A-D-A architecture. In these systems, the pyridine ring can act as either an electron donor or acceptor, depending on the substituents. This design can facilitate intramolecular charge transfer (ICT) and, in some cases, twisted intramolecular charge transfer (TICT), which are involved in the AIE process.[8]

-

Anion-π+ Interactions: A novel strategy for designing AIEgens involves introducing anion-π+ interactions to prevent detrimental π-π stacking. This approach leads to intrinsically charged AIEgens with tunable photophysical properties.

Photophysical Properties of Pyridine-Based AIEgens

The photophysical properties of pyridine-based AIEgens, such as their absorption and emission wavelengths and quantum yields, can be tuned by modifying their molecular structure. The introduction of electron-donating or electron-withdrawing groups on the pyridine ring can significantly affect their fluorescence characteristics.[9]

Below is a summary of the photophysical data for a selection of pyridine-based AIEgens.

| Compound | Solvent | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |

| 3a | EtOH | 468 | 545 | 0.01 | [8][9] |

| DCM | 471 | 537 | 0.03 | [8][9] | |

| 3b | EtOH | 471 | 546 | 0.02 | [8][9] |

| DCM | 471 | 538 | 0.04 | [8][9] | |

| 4a | EtOH | 476 | 553 | 0.01 | [8][9] |

| DCM | 477 | 539 | 0.01 | [8][9] | |

| 4b | EtOH | 404 | 504 | <0.01 | [8][9] |

| DCM | 400 | 486 | 0.01 | [8][9] | |

| 4c | EtOH | 377 | 481 | <0.01 | [8][9] |

| DCM | 373 | 469 | 0.03 | [8][9] | |

| 4d | EtOH | 400 | 497 | <0.01 | [8][9] |

| DCM | 398 | 486 | 0.01 | [8][9] | |

| 4e | EtOH | 378 | 477 | 0.01 | [8][9] |

| DCM | 373 | 470 | 0.02 | [8][9] |

Table 1: Fluorescence Data for Pyridine-Based AIEgens in Organic Solvents. [8][9]

| Compound | Solvent | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Φ/ΦEtOH | Reference |

| 3a | H₂O | 358 | 553 | <0.01 | <1.0 | [10] |

| 3b | H₂O | 355 | 550 | 0.01 | 0.5 | [10] |

| 4a | H₂O | 413 | 553 | 0.07 | 7.0 | [10] |

| 4b | H₂O | 431 | 553 | 0.02 | 2.0 | [10] |

| 4c | H₂O | 413 | 548 | 0.01 | >1.0 | [10] |

| 4d | H₂O | 421 | 460 | 0.01 | >1.0 | [10] |

| 4e | H₂O | 415 | 540 | 0.15 | 15.0 | [10] |

Table 2: Fluorescence Data for Pyridine-Based AIEgens in Water, demonstrating the AIE effect. [10]

Experimental Protocols

General Synthesis of N-methyl-4-((pyridin-2-yl)amino)-substituted maleimides (4a-e)

This protocol is adapted from the synthesis described by Nakayama et al. (2022).[8]

-

Reaction Setup: To a solution of functionalized maleimide (1.0 mmol) in ethanol (10 mL), add the corresponding 2-aminopyridine derivative (1.2 mmol).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12 hours.

-

Work-up: After the reaction is complete, concentrate the mixture under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired N-methyl-4-((pyridin-2-yl)amino)-substituted maleimide.

-

Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Measurement of Aggregation-Induced Emission

This protocol is a general procedure for evaluating the AIE properties of synthesized compounds.[10]

-

Stock Solution Preparation: Prepare a stock solution of the pyridine-based AIEgen in a good solvent (e.g., THF or DMSO) at a concentration of 1 mM.

-

Solvent-Water Mixtures: Prepare a series of solutions with varying water fractions (fw) from 0% to 90% by adding different volumes of water to a fixed volume of the stock solution in a cuvette.

-

Spectroscopic Measurements: Measure the photoluminescence (PL) spectra of the solutions using a fluorescence spectrophotometer. The excitation wavelength should be set at the maximum absorption wavelength of the compound.

-

Data Analysis: Plot the PL intensity at the emission maximum against the water fraction to visualize the AIE effect. An increase in fluorescence intensity with increasing water fraction indicates AIE activity.

-

Quantum Yield Determination: The absolute photoluminescence quantum yield (PLQY) can be measured using an integrating sphere.

Cell Imaging Protocol using Pyridine-Based AIE Probes

This protocol is a general guideline for live-cell imaging applications.[11]

-

Cell Culture: Culture the desired cell line (e.g., HeLa, MCF-7) in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂. Seed the cells in a glass-bottom dish for imaging.[11][12]

-

Probe Preparation: Prepare a stock solution of the pyridine-based AIE probe in DMSO. Dilute the stock solution with the cell culture medium to the desired working concentration (e.g., 10-20 µM).

-

Cell Staining: Remove the culture medium from the cells and wash them with phosphate-buffered saline (PBS). Add the AIE probe solution to the cells and incubate for a specific period (e.g., 30 minutes to 3 hours) at 37°C.

-

Imaging: After incubation, wash the cells with PBS to remove the excess probe. Add fresh culture medium or PBS to the dish and observe the cells under a confocal laser scanning microscope (CLSM). Use an appropriate excitation wavelength and collect the emission in the desired range.

Visualizations

Mechanism of Aggregation-Induced Emission in Pyridine Derivatives```dot

Caption: Workflow for AIE property evaluation.

Cellular Imaging Workflow with AIE Probes

Caption: Workflow for cellular imaging.

Applications in Drug Development

The unique properties of pyridine-based AIEgens make them highly promising for various applications in drug development.

-

Bioimaging and Cellular Tracking: Their ability to "light up" upon aggregation makes them excellent probes for imaging cells and subcellular organelles with high contrast and low background noise. [13][14]They can be designed to target specific cellular components, enabling long-term tracking of cellular processes. [15]* Biosensing: Pyridine-based AIEgens can be functionalized to act as "turn-on" fluorescent sensors for specific biomolecules, such as enzymes, reactive oxygen species (ROS), and metal ions. [16][17]This allows for real-time monitoring of biological processes and the detection of disease biomarkers.

-

Drug Delivery and Theranostics: AIEgens can be incorporated into drug delivery systems to monitor drug release and biodistribution. Furthermore, some pyridine-based AIEgens exhibit photodynamic therapy (PDT) activity, generating reactive oxygen species upon light irradiation to kill cancer cells, thus combining therapeutic and diagnostic functions in a single agent (theranostics). [3][12]

Conclusion

Pyridine derivatives with aggregation-induced emission properties represent a rapidly evolving class of fluorescent materials with immense potential in biomedical research and drug development. Their bright solid-state emission, tunable photophysical properties, and versatile functionality make them powerful tools for cell imaging, biosensing, and targeted therapies. As our understanding of the structure-property relationships of these molecules deepens, we can expect the development of even more sophisticated and effective pyridine-based AIEgens for a wide range of applications in the fight against disease.

References

- 1. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 2. mdpi.com [mdpi.com]

- 3. Luminescent AIE Dots for Anticancer Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemijournal.com [chemijournal.com]

- 5. Anion-π+ AIEgens for Fluorescence Imaging and Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrene-Based AIE Active Materials for Bioimaging and Theranostics Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. BJOC - Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties [beilstein-journals.org]

- 10. Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rational design of asymmetric red fluorescent probes for live cell imaging with high AIE effects and large two-photon absorption cross sections using tunable terminal groups - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Insights into AIE materials: A focus on biomedical applications of fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent Advances in AIEgens for Metal Ion Biosensing and Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding Solvatochromism in Functionalized Pyridines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of solvatochromism in functionalized pyridines, a class of compounds whose light absorption and emission properties are highly sensitive to the surrounding solvent environment. This unique characteristic makes them invaluable tools in various scientific disciplines, particularly in drug discovery and development, where they can serve as probes for monitoring molecular interactions and local microenvironments. This document details the underlying principles of solvatochromism, presents quantitative data on the spectral shifts of various functionalized pyridines, outlines experimental protocols for their characterization, and explores their applications in pharmaceutical research.

Core Principles of Solvatochromism in Functionalized Pyridines

Solvatochromism is the phenomenon where the color of a chemical substance changes with the polarity of the solvent in which it is dissolved. This change in color corresponds to a shift in the absorption or emission spectrum of the compound. In functionalized pyridines, this effect is often pronounced due to their "push-pull" electronic structure. These molecules typically consist of an electron-donating group (the "push") and an electron-accepting group (the "pull") connected by a conjugated π-system, which often includes the pyridine ring.

The underlying mechanism for solvatochromism in these compounds is an intramolecular charge transfer (ICT) upon excitation with light. The pyridine moiety, being electron-deficient, often acts as the electron acceptor. When a photon is absorbed, an electron is promoted from a molecular orbital predominantly located on the electron-donor part of the molecule to one centered on the electron-acceptor part. This creates an excited state with a significantly different dipole moment compared to the ground state.

The surrounding solvent molecules interact with the ground and excited states of the dye. Polar solvents will stabilize the state with the larger dipole moment to a greater extent.

-

Positive Solvatochromism (Bathochromic or Red Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state. This reduces the energy gap between the two states, resulting in a shift of the absorption maximum to a longer wavelength (a red shift).

-

Negative Solvatochromism (Hypsochromic or Blue Shift): Conversely, if the ground state is more polar than the excited state (as is common for pyridinium betaines), an increase in solvent polarity will preferentially stabilize the ground state. This increases the energy gap, leading to a shift to a shorter wavelength (a blue shift).[1]

The magnitude and direction of the solvatochromic shift are therefore dependent on the specific molecular structure of the functionalized pyridine and the nature of the solvent, including its polarity, hydrogen bonding capability, and polarizability.

Quantitative Solvatochromic Data of Functionalized Pyridines

The solvatochromic behavior of various classes of functionalized pyridines has been extensively studied. The following tables summarize the absorption maxima (λmax) of representative compounds in a range of solvents with varying polarities. The ET(30) solvent polarity scale, based on the solvatochromism of Reichardt's dye (a pyridinium N-phenolate betaine), is a commonly used empirical measure of solvent polarity.[2][3]

Table 1: Solvatochromic Data for Pyridinium Betaine Dyes

| Solvent | ET(30) (kcal/mol) | Reichardt's Dye λmax (nm) | 4-(4'-hydroxystyryl)-N-methylpyridinium iodide λmax (nm) |

| Water | 63.1 | 453 | yellow |

| Methanol | 55.4 | 516 | orange |

| 1-Propanol | 50.7 | 569 | red |

| Acetone | 42.2 | 677 | - |

| Dichloromethane | 40.7 | 741 | - |

| Toluene | 33.9 | 810 | - |

Data compiled from multiple sources. Note: The color description for 4-(4'-hydroxystyryl)-N-methylpyridinium iodide indicates a pronounced negative solvatochromism.[1]

Table 2: Solvatochromic Data for α-Styrylpyridinium Dyes

| Solvent | ET(30) (kcal/mol) | N-butyl-α-(4-methoxystyryl)pyridinium iodide λmax (nm) | N-butyl-α-(4-nitrostyryl)pyridinium iodide λmax (nm) |

| Cyclohexane | 30.9 | 380 | 435 |

| 1,4-Dioxane | 36.0 | 385 | 442 |

| Acetonitrile | 45.6 | 395 | 450 |

| 2-Propanol | 48.4 | 400 | 455 |

| Methanol | 55.4 | 410 | 465 |

Data synthesized from studies on α-styrylpyridinium dyes. These dyes generally exhibit positive solvatochromism.[4][5]

Table 3: Solvatochromic Data for Azo Pyridone Dyes

| Solvent | ET(30) (kcal/mol) | 5-(4-methoxyphenylazo)-3-cyano-6-hydroxy-4-methyl-2-pyridone λmax (nm) | 5-(4-nitrophenylazo)-3-cyano-6-hydroxy-4-methyl-2-pyridone λmax (nm) |

| 1,4-Dioxane | 36.0 | 420 | 450 |

| Chloroform | 39.1 | 425 | 458 |

| N,N-Dimethylformamide (DMF) | 43.2 | 435 | 470 |

| Ethanol | 51.9 | 430 | 465 |

| Methanol | 55.4 | 428 | 462 |

Data compiled from various sources on azo pyridone dyes. The solvatochromic shifts in these dyes can be complex due to potential azo-hydrazone tautomerism in addition to solvent polarity effects.

Experimental Protocols

The characterization of solvatochromic properties of functionalized pyridines primarily involves UV-Vis absorption and fluorescence spectroscopy. Below is a generalized experimental protocol for determining the solvatochromic behavior of a novel functionalized pyridine.

Synthesis of a Representative Functionalized Pyridine (e.g., a 2,6-distyrylpyridine)

This procedure is a modified literature method for the synthesis of 2,6-bis[2-(4-methoxyphenyl)ethenyl]pyridine.

Materials:

-

2,6-lutidine

-

Anisaldehyde

-

Acetic anhydride

-

Ethanol

-

Benzene

Procedure:

-

A mixture of 2,6-lutidine (0.022 mol), anisaldehyde (0.044 mol), and acetic anhydride (20 mL) is refluxed for 72 hours.

-

The reaction mixture is then poured into 100 mL of cold water and shaken until the excess acetic anhydride is completely hydrolyzed.

-

The resulting solid product is collected by filtration, washed with ethanol, and recrystallized from benzene to yield the purified 2,6-distyrylpyridine derivative.

Measurement of Solvatochromic Shifts by UV-Vis Spectroscopy

Equipment and Materials:

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

A series of spectroscopic grade solvents of varying polarity

-

The synthesized functionalized pyridine dye

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: A stock solution of the functionalized pyridine dye is prepared in a suitable solvent (e.g., acetone or acetonitrile) at a concentration of approximately 1 x 10-3 M.

-

Dilution: For each solvent to be tested, a dilute solution of the dye is prepared. A small aliquot of the stock solution is added to a volumetric flask, the initial solvent is evaporated under a gentle stream of nitrogen, and the flask is then filled to the mark with the solvent of interest to achieve a final concentration in the range of 10-5 to 10-6 M. This ensures that the maximum absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

Spectrophotometer Setup: The UV-Vis spectrophotometer is turned on and allowed to warm up. The wavelength range is set to encompass the expected absorption of the dye (e.g., 300-800 nm).

-

Blanking: A cuvette is filled with the pure solvent to be tested, and this is used to zero the absorbance of the instrument across the entire wavelength range.

-

Measurement: The blank cuvette is replaced with a cuvette containing the dye solution in the same solvent, and the absorption spectrum is recorded.

-

Data Recording: The wavelength of maximum absorbance (λmax) is identified from the spectrum.

-

Repeat for All Solvents: Steps 4-6 are repeated for each solvent in the series, ensuring the cuvette is thoroughly rinsed with the next solvent before filling.

-

Data Analysis: The obtained λmax values are tabulated and can be plotted against a solvent polarity scale (e.g., ET(30)) to visualize the solvatochromic trend.

Visualizing Solvatochromism and its Applications

The following diagrams, generated using the DOT language, illustrate the core concepts of solvatochromism and the workflow for its investigation and application.

Applications in Drug Development

The sensitivity of functionalized pyridines to their local environment makes them powerful tools in various stages of drug discovery and development.

-

Probing Drug-Protein Interactions: When a drug binds to its protein target, it often enters a microenvironment that is significantly different from the bulk aqueous solution. By covalently attaching a solvatochromic pyridine dye to a drug candidate, changes in the fluorescence emission upon binding can be monitored.[6] A blue shift in emission, for example, would indicate that the drug has moved into a more hydrophobic binding pocket, displacing water molecules. This can be utilized in high-throughput screening assays to identify compounds that bind to a specific target.

-

Cellular Imaging and Target Validation: Functionalized pyridines with solvatochromic properties can be designed to accumulate in specific cellular compartments or organelles. Changes in the local environment, such as alterations in membrane fluidity or polarity, which can be indicative of disease states or the effect of a drug, can be visualized through changes in the fluorescence color of the probe.[7] This allows for real-time monitoring of cellular processes and can aid in target validation.

-

Sensing and Diagnostics: Solvatochromic pyridine-based sensors can be developed to detect the presence of specific analytes, including ions or small molecules, that are relevant to disease diagnosis or monitoring therapeutic efficacy. The binding of the target analyte to a receptor linked to the solvatochromic dye can induce a conformational change, altering the dye's environment and producing a measurable colorimetric or fluorometric response.

-

Formulation and Drug Delivery: The local polarity within drug delivery vehicles, such as micelles or liposomes, can be assessed using solvatochromic probes. This information is crucial for optimizing drug loading and release characteristics of a formulation. Changes in the probe's emission can signal the release of a drug from its carrier in response to specific stimuli.

References

- 1. Protamine/heparin optical nanosensors based on solvatochromism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polarity of ionic liquids determined empirically by means of solvatochromic pyridinium N-phenolate betaine dyes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Polarity of ionic liquids determined empirically by means of solvatochromic pyridinium N-phenolate betaine dyes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Solvatochromic behavior of some α-styrylpyridinium dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reversal in solvatochromism in some novel styrylpyridinium dyes having a hydrophobic cleft - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Potential research areas for novel pyridine-based fluorophores

An In-depth Technical Guide to Potential Research Areas for Novel Pyridine-Based Fluorophores

Introduction

Pyridine, a fundamental nitrogen-containing heterocycle, is a ubiquitous scaffold in medicinal chemistry and materials science.[1][2][3] Its derivatives are integral to a wide array of applications, from pharmaceuticals to agrochemicals.[2][3] In recent years, the unique photophysical properties of pyridine-based compounds have positioned them as a versatile and highly sought-after class of fluorophores.[4][5] These luminogens are characterized by their tunable emission spectra, sensitivity to the local environment, and strong coordination capabilities with various analytes, making them exceptional candidates for the development of novel sensors and imaging agents.[6][7]

This technical guide provides a comprehensive overview of the burgeoning research areas for novel pyridine-based fluorophores. It is intended for researchers, scientists, and drug development professionals, offering insights into the design, synthesis, and application of these powerful molecular tools. The guide will delve into key research domains, present comparative photophysical data, provide detailed experimental methodologies, and visualize complex processes and relationships to spur further innovation in this exciting field.

Core Research Areas for Pyridine-Based Fluorophores

The intrinsic electronic properties of the pyridine ring, coupled with the ease of its chemical modification, have enabled the development of fluorophores with tailored functionalities for a diverse range of applications.

Advanced Sensing and Molecular Probes

The electron-rich nitrogen atom in the pyridine ring makes it an excellent chelating agent for various metal ions.[6] This property has been extensively exploited to design highly selective and sensitive fluorescent sensors.

-

Metal Ion Detection: Pyridine-based fluorophores have been successfully developed for the detection of a wide array of metal ions, including biologically important cations like Zn²⁺ and Ca²⁺, as well as toxic heavy metals such as Hg²⁺, Pb²⁺, and Cr²⁺.[6][8][9][10][11][12] The sensing mechanism often relies on processes like chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), or intramolecular charge transfer (ICT), which are modulated by the binding of the target ion.

-

Anion Sensing: The development of pyridine-based sensors extends to the detection of anions. For instance, specific probes have been designed to selectively detect arsenate in water samples, a critical application for environmental monitoring.[9]

-

pH Sensing: The basicity of the pyridine nitrogen allows for the design of pH-sensitive fluorophores. Protonation of the pyridine ring can significantly alter the electronic structure of the molecule, leading to a change in its fluorescence properties. This has been utilized to create probes that can monitor pH changes in biological systems.[13][14]

High-Resolution Bioimaging

The ability to visualize biological processes in real-time and with high specificity is crucial for advancing our understanding of cellular function and disease. Pyridine-based fluorophores are emerging as powerful tools in this domain.

-

Cellular Imaging: Water-soluble pyridine derivatives with low cytotoxicity have been synthesized for live-cell imaging.[15][16] These probes can be designed to accumulate in specific organelles, such as lipid droplets or mitochondria, providing insights into cellular architecture and dynamics.[17]

-

Targeted Imaging of Biomolecules: A significant area of research is the development of pyridine-based fluorophores that can selectively bind to and image specific biomolecules. Of particular interest are fluorescent kinase inhibitors, which can be used to probe the activity and localization of protein kinases, a critical class of enzymes in cell signaling and a major target for cancer therapy.[13][18][19][20][21]

Aggregation-Induced Emission (AIE)

A significant breakthrough in the field of fluorescent materials has been the discovery of aggregation-induced emission (AIE). Unlike traditional fluorophores that suffer from aggregation-caused quenching (ACQ) in high concentrations or the solid state, AIE-active molecules exhibit enhanced fluorescence upon aggregation.[6][17][22]

-

AIE-active Pyridine Luminogens: Researchers have successfully synthesized novel pyridine-based luminogens that display AIE properties.[6][17][22][23] These molecules are typically designed with a donor-acceptor (D-A) or donor-π-acceptor (D-π-A) architecture, which facilitates restricted intramolecular rotation in the aggregated state, thus promoting radiative decay.

-

Applications of AIE-active Probes: The "turn-on" nature of AIE fluorescence makes these probes highly suitable for sensing and bioimaging applications, as they provide a high signal-to-noise ratio. They have been used to develop sensors for various analytes and for long-term cell tracking.[17][22]

Data Presentation: Photophysical Properties of Representative Pyridine-Based Fluorophores

The following tables summarize the key photophysical properties of selected novel pyridine-based fluorophores, categorized by their structural class. This allows for a direct comparison of their performance characteristics.

Table 1: Photophysical Properties of Pyridine-Based Fluorophores with Aggregation-Induced Emission Enhancement (AIEE)

| Compound ID | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) | Solvent/State | Reference |

| 4a | 413 | 553 | - | EtOH | [6][17][22] |

| 4e | 415 | - | - | EtOH (Aqueous Media) | [6][17][22] |

| PP1 | - | - | - | Aggregated State | [23] |

| PP2 | - | - | - | Aggregated State | [23] |

| PP3 | - | - | - | Aggregated State | [23] |

| PP4 | - | - | - | Aggregated State | [23] |

Table 2: Photophysical Properties of Imidazo[1,2-a]pyridine-Based Fluorophores

| Compound ID | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) | Solvent | Reference |

| 5d | - | Blue region | 0.22 - 0.61 | Various | [5] |

| 7e | 250-254 | Blue/Violet region | - | MeOH, ACN, THF, DCM | [5] |

Table 3: Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives

| Compound ID | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) (Solid State) | State | Reference |

| I | 380 (soln), 398 (solid) | 540 | 0.05 | Solid | [24] |

| II | 378 (soln), 390 (solid) | 540 | 0.14 | Solid | [24] |

| III | 396 (soln), 442 (solid) | 604 | 0.006 | Solid | [24] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative pyridine-based fluorophore, the characterization of its photophysical properties, and its application in a biological context.

Protocol 1: Synthesis of N-methyl-4-((pyridin-2-yl)amino)-substituted maleimides (AIEE-active)[6][17][22]

-

Reaction Setup: In a round-bottom flask, dissolve the functionalized maleimide (1.0 equiv.) and the corresponding 2-aminopyridine derivative (1.2 equiv.) in a suitable solvent such as ethanol.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired N-methyl-4-((pyridin-2-yl)amino)-substituted maleimide.

-

Characterization: The structure of the final product is confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Measurement of Fluorescence Quantum Yield (Comparative Method)[1][25][26][27]

-

Preparation of Solutions: Prepare a series of solutions of the sample and a well-characterized standard fluorophore (e.g., quinine sulfate) in the same solvent. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.

-

Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions and note the absorbance at the excitation wavelength.

-

Fluorescence Measurement: Record the corrected fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters.

-

Data Analysis:

-

Integrate the area under the fluorescence emission curves for both the sample and the standard at each concentration.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

Calculate the gradients (slopes) of these plots.

-

-

Quantum Yield Calculation: The fluorescence quantum yield (Φ_X) of the sample is calculated using the following equation: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) where Φ_ST is the quantum yield of the standard, Grad_X and Grad_ST are the gradients for the sample and standard, respectively, and η_X and η_ST are the refractive indices of the respective solvents.

Protocol 3: High-Throughput Screening (HTS) for Kinase Inhibitors using a Fluorescent Probe[8][28][29]

-

Assay Plate Preparation: Dispense the kinase, substrate (e.g., a peptide that can be phosphorylated), and ATP into the wells of a 384-well microplate using automated liquid handlers.

-

Compound Addition: Add the library of small molecule compounds to be screened to the assay plates, with each well receiving a different compound. Include appropriate positive and negative controls.

-

Incubation: Incubate the plates at a controlled temperature to allow the kinase reaction to proceed.

-

Probe Addition: Add a pyridine-based fluorescent probe that selectively binds to either the phosphorylated or non-phosphorylated substrate, resulting in a change in fluorescence intensity.

-

Signal Detection: Read the fluorescence intensity in each well using a plate reader.

-